tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate
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Overview
Description
tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate: is a chemical compound with the molecular formula C12H19NO3 and a molecular weight of 225.29 g/mol . This compound is known for its unique spirocyclic structure, which consists of a spiro[3.3]heptane ring system fused with a carbamate group. The compound is typically available in powder form and is used in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate involves several steps. One common method includes the reaction of a spirocyclic ketone with tert-butyl isocyanate under controlled conditions. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent product quality. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate is used as a building block in organic synthesis. Its unique spirocyclic structure makes it valuable for the synthesis of complex molecules .
Biology: In biological research, the compound is used to study enzyme interactions and protein-ligand binding due to its stable carbamate group .
Medicine: Its spirocyclic structure is of interest for designing drugs with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The spirocyclic structure provides stability and specificity in these interactions .
Comparison with Similar Compounds
tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate: Similar in structure but with a different position of the oxo group.
tert-Butyl (2-oxospiro[3.3]heptan-6-yl)carbamate: Another structural isomer with the oxo group at a different position.
Properties
IUPAC Name |
tert-butyl N-(7-oxospiro[3.3]heptan-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-8-6-12(7-8)5-4-9(12)14/h8H,4-7H2,1-3H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKASKWHHFZKRSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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